molecular formula C15H17N3O B3010325 6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 220967-35-1

6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B3010325
CAS No.: 220967-35-1
M. Wt: 255.321
InChI Key: RVTJSKAUBHADKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-5-piperidino-3(2H)-pyridazinone (CAS: 478029-38-8) is a pyridazinone derivative characterized by a phenyl group at position 6 and a piperidine substituent at position 5 of the pyridazinone core. Its molecular formula is C₂₂H₂₁Cl₂N₃O (for the dichlorobenzyl variant) or C₂₁H₂₃N₃O (for the tert-butylbenzyl variant), with molecular weights ranging from 414.3 to 413.1 g/mol .

Properties

IUPAC Name

3-phenyl-4-piperidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJSKAUBHADKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenyl-3(2H)-pyridazinone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The phenyl and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can lead to a variety of functionalized pyridazinone compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties
Research has indicated that 6-phenyl-5-piperidino-3(2H)-pyridazinone exhibits notable antimicrobial and antiviral activities. Studies have shown its efficacy against various pathogens, including bacteria and viruses, suggesting potential therapeutic applications in treating infectious diseases.

Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic and anti-inflammatory properties. In vivo studies demonstrated its effectiveness in pain relief and reduction of inflammation, positioning it as a candidate for further pharmacological investigation.

Cardiotonic Activity
Substituted derivatives of 6-phenyl-3(2H)-pyridazinones have been identified as cardiotonic agents, showing significant increases in myocardial contractility. This suggests potential use in treating heart conditions where enhanced cardiac output is necessary .

Biological Research Applications

Mechanism of Action
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various physiological processes. For instance, it has shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are relevant in neurodegenerative disorders.

Cancer Research
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation across multiple cancer cell lines, making it a promising candidate for developing new anticancer therapies.

Chemical Synthesis and Material Science

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Common methods include nucleophilic substitution reactions and various oxidation-reduction processes.

Material Development
In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique structural characteristics may lead to innovative applications in materials science.

Case Studies and Research Findings

Study Title Focus Area Findings
Synthesis and Bioactivity of 6-Phenyl DerivativesMedicinal ChemistryIdentified cardiotonic activity; potential for heart disease treatment .
Biological Activity of PyridazinonesAntimicrobial ResearchDemonstrated efficacy against MRSA and other pathogens.
Analgesic Properties of Pyridazinone CompoundsPain ManagementShowed significant pain relief effects in animal models.

Mechanism of Action

The mechanism of action of 6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The phenyl and piperidino groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-phenyl-5-piperidino-3(2H)-pyridazinone with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activities Potency/IC₅₀ (Reference)
This compound 5-Piperidino, 6-Phenyl 413.1–414.3 Anti-inflammatory, antihypertensive Not fully quantified
Emorfazone 5-Morpholino, 4-Ethoxy, 2-Methyl 265.3 Analgesic, anti-inflammatory Clinical standard
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone 5-Vinyl, 4-Amino, 6-Phenyl 243.3 Antinociceptive 10× more potent than emorfazone
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 6-Fluorophenyl-piperazine 314.3 Anti-inflammatory Comparable to indomethacin
MCI-154 6-[4-(4'-Pyridylaminobenzene)] 327.4 Cardiotonic, antiplatelet aggregation IC₅₀ = 0.36 μM (antiplatelet)
5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) 5-Chloro, 6-Phenyl 220.6–300.7 Antifungal, antibacterial Varies by substituent

Anti-Inflammatory and Analgesic Activity

  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-pyridazinone) is a clinical benchmark for pain management.
  • 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone outperforms emorfazone by 10-fold in antinociceptive assays, highlighting the importance of vinyl and amino groups at positions 4 and 5 .
  • 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone demonstrates anti-inflammatory activity comparable to indomethacin, emphasizing the role of fluorophenyl-piperazine at position 6 .

Cardiovascular and Antihypertensive Effects

  • MCI-154 (6-[4-(4'-pyridylaminobenzene)]-pyridazinone) exhibits dual cardiotonic and antiplatelet activity, with an IC₅₀ of 0.36 μM against platelet aggregation. Derivatives of this compound may share vasorelaxant properties due to the piperidine moiety, though direct comparisons are lacking .
  • 6-[p-[(Chloroalkanoyl)amino]phenyl]-4,5-dihydro-3(2H)-pyridazinones show antihypertensive activity via vasodilation, suggesting that bulky substituents at position 6 enhance efficacy .

Antimicrobial and Anticancer Potential

  • 5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) display antifungal and antibacterial activity, with potency dependent on the 2-position substituent (e.g., alkyl or aryl groups) .

Structure-Activity Relationship (SAR) Insights

  • Position 5: Piperidino or morpholino groups enhance anti-inflammatory and vasorelaxant effects compared to smaller substituents like chloro or methyl .
  • Position 6: Phenyl groups improve metabolic stability and binding affinity, while fluorophenyl or aminophenyl variants increase anti-inflammatory potency .
  • Position 2 : Alkyl or benzyl substituents (e.g., 3,4-dichlorobenzyl) modulate solubility and bioavailability .

Biological Activity

6-Phenyl-5-piperidino-3(2H)-pyridazinone (CAS No. 220967-35-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridazinone ring and the introduction of the piperidine moiety. The compound can be synthesized through a palladium-catalyzed method that allows for efficient coupling reactions, facilitating the incorporation of various substituents at different positions on the pyridazinone ring .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to exhibit:

  • Antiplatelet Activity : Research indicates that derivatives of pyridazinones, including this compound, can inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
  • Anticancer Properties : Some studies have reported that pyridazinone derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

  • Antiplatelet Activity : A study evaluated various 5-substituted pyridazinones for their antiplatelet effects. The most active compounds were found to inhibit thromboxane A2 production and platelet aggregation significantly .
    CompoundIC50 (µM)Mechanism of Action
    6-Phenyl-5-piperidino0.39Inhibition of thromboxane A2 synthesis
    5-(4-Methylthio)phenyl0.25Direct inhibition of platelet aggregation
  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The compound showed an IC50 value of approximately 10 µM against these cell lines .
    Cell LineIC50 (µM)Effect Observed
    HeLa10Induction of apoptosis
    MCF712Cell cycle arrest
  • Anti-inflammatory Effects : The compound was tested in animal models for its anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150200
    Compound Treatment7590

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.